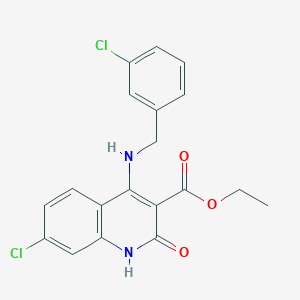

Ethyl 7-chloro-4-((3-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to have a benzylamino group and a carboxylate ester group attached to the quinoline core. Quinoline derivatives are known to have various biological activities and are used in the design of bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, along with the benzylamino and carboxylate ester groups. The exact structure could be elucidated using techniques like FTIR, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Antimalarial Drug Development

Compounds within the aminoquinoline family, such as chloroquine and hydroxychloroquine, have been extensively studied for their antimalarial properties. Research has focused on their mechanism of action, efficacy against different Plasmodium species, and the development of resistance. For example, studies have evaluated the selection for specific alleles of the Plasmodium falciparum gene by chloroquine and amodiaquine, suggesting a genetic basis of resistance common to 4-aminoquinolines (Duraisingh et al., 1997).

Treatment of Autoimmune Diseases

Hydroxychloroquine, a derivative of chloroquine, has been utilized in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Research has focused on understanding its immunomodulatory effects, safety profile during pregnancy, and potential for reducing disease activity (Andersson, Skov, & Andersen, 2020).

Chemopreventive Potential

The chemopreventive potential of aminoquinolines has been explored in various cancers. For instance, studies have investigated the role of chloroquine in reducing the incidence of breast cancer, illustrating the repurposing of antimalarial drugs for cancer prevention (Dacso, 2015).

Pharmacokinetics and Toxicology

Research on the pharmacokinetics, safety, and metabolism of chloroquine and related compounds provides insights into their therapeutic window, adverse effect profile, and metabolic pathways in humans. Such studies are crucial for optimizing dosing regimens, understanding drug interactions, and mitigating toxic effects (Bunu, Vaikosen, & Nnadozie, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 7-chloro-4-[(3-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-4-3-5-12(20)8-11)14-7-6-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQLHSHBJIDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)

![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)

![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2396990.png)

![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)

![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)

![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2396999.png)

![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)